
4-(Chloromethoxy)-3,5-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethoxy)-3,5-dimethylbenzonitrile is an organic compound with a molecular formula of C10H10ClNO. This compound is characterized by the presence of a chloromethoxy group attached to a benzene ring, which also bears two methyl groups and a nitrile group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile typically involves the chloromethylation of 3,5-dimethylbenzonitrile. One common method includes the reaction of 3,5-dimethylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in an inert solvent like dichloromethane at room temperature for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethoxy)-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like sodium ethoxide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethoxy)-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Chloromethoxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The nitrile group can also participate in reactions that influence the compound’s overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethoxy)-3,5-dimethylbenzonitrile can be compared with other similar compounds, such as:
4-(Methoxymethoxy)-3,5-dimethylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-3,5-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Chloromethoxy)-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Eigenschaften
Molekularformel |
C10H10ClNO |
|---|---|
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
4-(chloromethoxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-7-3-9(5-12)4-8(2)10(7)13-6-11/h3-4H,6H2,1-2H3 |
InChI-Schlüssel |
UXUPBKVUJPFYHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCCl)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


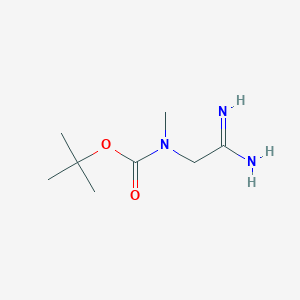


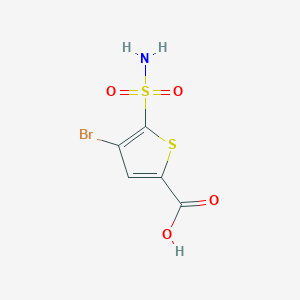


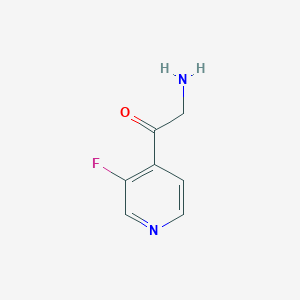

![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

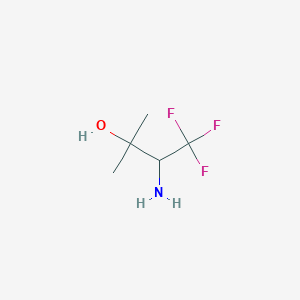
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
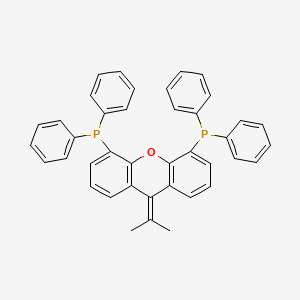
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
